(S)-Vanol

Beschreibung

The exact mass of the compound (S)-Vanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (S)-Vanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Vanol including the price, delivery time, and more detailed information at info@benchchem.com.

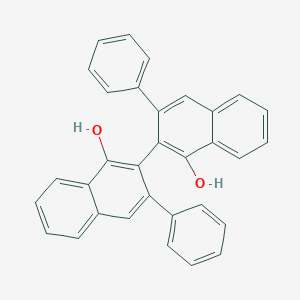

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(1-hydroxy-3-phenylnaphthalen-2-yl)-3-phenylnaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H22O2/c33-31-25-17-9-7-15-23(25)19-27(21-11-3-1-4-12-21)29(31)30-28(22-13-5-2-6-14-22)20-24-16-8-10-18-26(24)32(30)34/h1-20,33-34H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDTDVKKGYBULHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=C2C4=C(C5=CC=CC=C5C=C4C6=CC=CC=C6)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147702-14-5, 147702-13-4 | |

| Record name | (S)-Vanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (R)-VANOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Guide to the History and Development of Vaulted Biaryl Ligands

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Executive Summary

The quest for precise control over three-dimensional space at the molecular level is a cornerstone of modern chemical synthesis, particularly in the development of pharmaceuticals where enantiomeric purity is paramount. Axially chiral biaryl ligands have been central to this endeavor, with BINOL often cited as a "privileged" scaffold. However, the limitations of first and second-generation ligands spurred innovation toward architectures that could offer a more defined and enclosed chiral environment. This guide chronicles the history and development of vaulted biaryl ligands, a class of molecules designed to create a deep, sterically shielded chiral pocket around a catalytic metal center. We will explore the conceptual leap from planar to vaulted structures, detail the synthesis of seminal ligands such as VANOL and VAPOL, examine their diverse applications in asymmetric catalysis, and discuss the mechanistic principles that underpin their remarkable efficacy.

The Conceptual Leap: From Planar Chirality to the "Vaulted" Pocket

The field of asymmetric catalysis owes much to the development of C2-symmetric biaryl ligands like BINOL (2,2'-dihydroxy-1,1'-binaphthyl). The atropisomerism of the biaryl axis creates a stable chiral environment that has been successfully leveraged in countless transformations. However, the catalytic center in a typical BINOL-metal complex is relatively exposed. The primary steric bulk of the ligand is located behind the catalytic site, offering indirect chiral influence.

The key innovation of vaulted biaryl ligands was to reposition the annulated aromatic rings to curve over and around the catalytic center, creating a well-defined, three-dimensional cavity or "vault". This design philosophy, pioneered by the Wulff group, was born from a simple but powerful idea: to enhance stereochemical communication between the ligand and the substrate by forcing the reaction to occur within a deeply recessed and sterically demanding chiral pocket.[1]

The conceptual difference is profound. Instead of relying on remote steric hindrance, vaulted ligands envelop the reaction center, creating a chiral microenvironment that can dictate the trajectory of an incoming substrate with much greater precision. This leads to significantly improved enantioselectivity and, in many cases, higher catalytic activity compared to their flatter biaryl counterparts.[2]

Figure 1: Conceptual comparison of the chiral environments in traditional vs. vaulted biaryl ligands.

The Pioneers: VANOL and VAPOL

Introduced by Wulff and his collaborators in 1993, VANOL (2,2'-diphenyl-[3,3'-biphenanthrene]-4,4'-diol) and VAPOL (3,3'-diphenyl-[2,2'-binaphthalene]-1,1'-diol) are the archetypal vaulted biaryl ligands.[3][4] Their structures feature phenanthrene (VAPOL) or naphthalene (VANOL) units that extend forward, creating the signature vaulted pocket.[1] The phenyl groups at the adjacent positions are crucial for preventing racemization and locking the atropisomeric conformation.

The solid-state structures of these ligands are revealing. Unlike BINOL, which typically adopts a transoid conformation (dihedral angle > 90°), VANOL and VAPOL consistently crystallize in a cisoid conformation (dihedral angle < 90°).[5][6] This inherent preference for a closed structure is a key contributor to the formation of a well-defined catalytic pocket.

Synthesis of Vaulted Biaryl Ligands: Strategies and Protocols

The synthesis of these sterically complex molecules has evolved significantly, moving from initial routes that were difficult to scale to more practical and cost-effective methods.

Evolution of Synthetic Routes

-

Fischer Carbene Annulation: The original synthesis utilized the benzannulation of a Fischer carbene complex.[6][7] While highly efficient on a lab scale, the reliance on stoichiometric and costly chromium hexacarbonyl made it prohibitive for large-scale industrial applications.[6]

-

Snieckus Phenol Synthesis: To circumvent the use of chromium, an alternative route based on directed ortho-metalation and annulation of a naphthalene carboxamide was developed.[7][8] This approach offered greater flexibility for creating derivatives but had its own challenges in scale-up.

-

Cycloaddition/Electrocyclization Cascade (CAEC): The most scalable and efficient modern route involves a CAEC reaction.[5][6][9] This powerful sequence begins with a readily available starting material (e.g., 2-naphthyl acetic acid for VAPOL), which, after conversion to its acid chloride, undergoes a thermal reaction with an alkyne to build the complex polycyclic core in a single, high-yield step.[6]

The final key step in all racemic syntheses is an oxidative phenol coupling, often achieved simply by heating the monomer precursor in air, followed by a classical resolution to obtain the enantiopure ligand.[1]

Figure 2: Workflow for monomer synthesis via the Cycloaddition/Electrocyclization Cascade (CAEC).

Experimental Protocol: Scalable Synthesis of VAPOL Monomer

The following protocol is a representative example of the CAEC approach, prized for its efficiency and scalability.[6][9]

Step 1: Acid Chloride Formation

-

To a solution of 2-naphthyl acetic acid (1.0 eq) in toluene is added thionyl chloride (1.5 eq).

-

The mixture is heated to reflux for 2-3 hours until gas evolution ceases.

-

The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude acid chloride, which is used directly in the next step.

Step 2: Cycloaddition/Electrocyclization Cascade (CAEC)

-

The crude acid chloride is dissolved in a high-boiling solvent such as diphenyl ether.

-

Phenylacetylene (1.1 eq) is added to the solution.

-

The reaction mixture is heated to 200-220 °C for 12-24 hours. The reaction progress can be monitored by TLC or GC-MS.

-

Upon completion, the reaction is cooled to room temperature.

Step 3: Purification

-

The solvent is removed via vacuum distillation.

-

The crude product is purified by crystallization from a suitable solvent (e.g., isopropanol) to afford the 2-phenyl-4-phenanthrol monomer.[6] This step is effective at removing the primary side-product.[6]

Step 4: Oxidative Coupling

-

The purified monomer is heated neat in a thin layer (e.g., in a large crystallization dish) in an oven at ~185 °C in the presence of air for 24 hours to yield racemic VAPOL.[1]

Applications in Asymmetric Catalysis

The unique architecture of vaulted biaryl ligands has translated into exceptional performance across a wide spectrum of asymmetric reactions.

Lewis Acid Catalysis

When complexed with Lewis acidic metals such as Aluminum, Boron, or Zirconium, VANOL and VAPOL form potent and highly selective catalysts.

-

Diels-Alder Reactions: This was one of the first and most successful applications. Aluminum-VAPOL complexes catalyze the cycloaddition of dienes with dienophiles, affording products with high enantioselectivity.[4][7]

-

Aziridination of Imines: Boron-based catalysts derived from VANOL or VAPOL are exceptionally effective for the synthesis of chiral aziridines, which are valuable precursors to chiral amines.[3][7]

-

Baeyer-Villiger Reactions: Aluminum-VAPOL/VANOL catalysts have been successfully applied to the asymmetric Baeyer-Villiger oxidation of prochiral cyclobutanones, producing optically active γ-butyrolactones.[2]

-

Imino-Aldol (Mannich) Reactions: Zirconium-VAPOL complexes are effective catalysts for the addition of enolates to imines, a key C-C bond-forming reaction in pharmaceutical synthesis.[3][7]

| Reaction Type | Ligand | Metal/Reagent | Representative ee (%) |

| Diels-Alder | VAPOL | AlCl3 | >95% |

| Aziridination | VANOL | B(OPh)3 | >98% |

| Baeyer-Villiger | VANOL | Al(i-Bu)2H | up to 84% |

| Imino-Aldol | VAPOL | Zr(O-t-Bu)4 | up to 99% |

| Table 1: Representative Performance of Vaulted Biaryls in Lewis Acid Catalysis. Data compiled from sources[2][4][7]. |

Brønsted Acid Catalysis

The diol functionality of VANOL and VAPOL allows for their conversion into chiral phosphoric acids (CPAs). These derivatives are powerful Brønsted acid organocatalysts. The synthesis is straightforward, typically involving reaction of the diol with phosphoryl chloride (POCl3) followed by hydrolysis.[3] These vaulted CPAs have proven to be versatile catalysts for a multitude of reactions involving imine activation, including hydroamidations, reductions, and desymmetrizations of meso-aziridines.[3]

Mechanistic Insights: The BOROX Catalyst System

A significant contribution to the understanding of vaulted biaryl catalysis came from the characterization of the "BOROX" catalyst system. In many reactions involving imines and triphenylborate (B(OPh)3), the active catalyst is not a simple 1:1 ligand-boron complex. Instead, a complex chiral polyborate anion (a boroxinate) is assembled in situ with the assistance of the substrate itself.[10][11]

This boroxinate core, containing one molecule of the VANOL or VAPOL ligand, forms an ion pair with the protonated imine substrate.[11] This assembly creates a highly organized transition state where the substrate is held rigidly within the chiral vault, leading to excellent stereocontrol. Spectroscopic studies have been crucial in identifying the active species, revealing that catalyst precursors involving one ligand and two boron atoms are often more active than simpler 1:1 adducts.[12]

Figure 3: Simplified schematic of the in-situ assembly of a BOROX catalyst.

Conclusion and Future Outlook

The development of vaulted biaryl ligands marked a pivotal moment in asymmetric catalysis, demonstrating the power of rational ligand design focused on creating a confined chiral space. From their conceptual origins to the development of highly scalable syntheses, VANOL, VAPOL, and their derivatives have become indispensable tools for chemists in academia and industry. They have consistently provided superior activity and enantioselectivity compared to earlier generations of ligands across a vast array of important chemical transformations.[2]

Future research will likely focus on expanding the structural diversity of the vaulted scaffold. Systematic studies on the electronic and steric effects of substituents at various positions on the biaryl core have already shown that performance can be fine-tuned for specific applications.[10] The development of new, more cost-effective synthetic routes and the application of these powerful ligands to new catalytic challenges will ensure that vaulted biaryls remain at the forefront of asymmetric synthesis for years to come.

References

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Available at: [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles. Angewandte Chemie International Edition, 47(26), 4849–4852. Available at: [Link]

-

Ding, Z., et al. (2011). Scalable Syntheses of the Vaulted Biaryl Ligands VAPOL and VANOL via the Cycloaddition/Electrocyclization Cascade. Organic Process Research & Development, 15(5), 1108-1115. Available at: [Link]

-

Ren, H., & Wulff, W. D. (2013). Vaulted biaryls in catalysis: A structure-activity relationship guided tour of the immanent domain of the VANOL ligand. Accounts of chemical research, 46(11), 2531–2542. Available at: [Link]

-

Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. (2021). RSC Advances, 11(43), 26867-26877. Available at: [Link]

-

Yu, S., et al. (2005). New synthesis of vaulted biaryl ligands via the Snieckus phenol synthesis. Organic letters, 7(3), 367–369. Available at: [Link]

-

Bao, J., Wulff, W. D., & Rheingold, A. L. (1993). Vaulted biaryls as chiral ligands for asymmetric catalytic Diels-Alder reactions. Journal of the American Chemical Society, 115(9), 3814–3815. Available at: [Link]

-

Yu, S., et al. (2005). New synthesis of vaulted biaryl ligands via the Snieckus phenol synthesis. PubMed, National Library of Medicine. Available at: [Link]

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie, 120(34), 6438-6461. Available at: [Link]

-

An examination of VANOL, VAPOL, and VAPOL derivatives as ligands for asymmetric catalytic Diels–Alder reactions. (2000). Canadian Journal of Chemistry, 78(6), 732-739. Available at: [Link]

-

Ding, Z., et al. (2011). Scalable Syntheses of the Vaulted Biaryl Ligands VAPOL and VANOL via the Cycloaddition/Electrocyclization Cascade. ACS Publications. Available at: [Link]

-

Biaryl synthesis by C-C coupling. Organic Chemistry Portal. Available at: [Link]

-

The Nature of meso-and pyro-Borate Precatalysts to the VANOL and VAPOL BOROX Catalysts. (2014). ResearchGate. Available at: [Link]

-

Brønsted Acid Catalyzed Asymmetric Silylation of Biaryl Diols. (2023). Thieme Chemistry. Available at: [Link]

-

Dialkylbiaryl phosphine ligands. Wikipedia. Available at: [Link]

-

Design and Synthesis of VANOL and VAPOL. Michigan State University Department of Chemistry. Available at: [Link]

-

Buchwald Ligands and Precatalysts Table of Contents. (2014). CiteSeerX. Available at: [Link]

-

Access to Chiral Bridged Biaryls via Brønsted Acid-Catalyzed Asymmetric Addition of Alcohols to Fluoroalkylated Biaryl Oxazepines. (2023). PubMed, National Library of Medicine. Available at: [Link]

-

List, B., & Čorić, I. (2017). Asymmetric Brønsted acid catalysis with chiral carboxylic acids. Chemical Communications, 53(61), 8547-8560. Available at: [Link]

-

Ren, H., & Wulff, W. D. (2013). Vaulted Biaryls in Catalysis: A Structure-Activity Relationship Guided Tour of the Immanent Domain of the VANOL Ligand. Accounts of Chemical Research, 46(11), 2531-2542. Available at: [Link]

-

Gupta, A. K., et al. (2014). The iso-VAPOL ligand: synthesis, solid-state structure and its evaluation as a BOROX catalyst. Organic & Biomolecular Chemistry, 12(39), 7698-7710. Available at: [Link]

-

Search Results - Beilstein Journals. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

- 1. catalysis [www2.chemistry.msu.edu]

- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. The iso-VAPOL ligand: synthesis, solid-state structure and its evaluation as a BOROX catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 8. New synthesis of vaulted biaryl ligands via the Snieckus phenol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Vaulted biaryls in catalysis: A structure-activity relationship guided tour of the immanent domain of the VANOL ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Vaulted Biaryls in Catalysis: A Structure-Activity Relationship Guided Tour of the Immanent Domain of the VANOL Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Theoretical and Computational Investigation of (S)-Vanol Complexes in Asymmetric Catalysis

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The (S)-Vanol ligand, a vaulted biaryl, represents a significant evolution from the classical BINOL scaffold, offering a deeper and more sterically demanding chiral pocket. This structural distinction has made it a highly effective ligand in a range of asymmetric catalytic transformations. While experimental studies have demonstrated the remarkable enantioselectivity of (S)-Vanol-metal complexes, a comprehensive understanding of the stereochemical control at a molecular level necessitates the application of theoretical and computational methods. This guide provides a detailed framework for the computational investigation of (S)-Vanol complexes, using the well-documented (S)-Vanol-boron catalyzed asymmetric aziridination as a central case study. We will explore the core computational methodologies, from geometry optimization to transition state analysis, and delineate a workflow for elucidating the origins of enantioselectivity. This document is intended to serve as a practical guide for researchers seeking to apply computational chemistry to rationalize experimental findings and to rationally design more efficient chiral catalysts based on the Vanol scaffold.

Introduction: The (S)-Vanol Ligand - A Vaulted Biaryl Scaffold

(S)-Vanol, or 3,3′-Diphenyl-[2,2′-binaphthrene]-1,1′-diol, is a C₂-symmetric chiral diol that has emerged as a "privileged" ligand in asymmetric catalysis. Unlike its predecessor, BINOL (1,1′-Bi-2-naphthol), the annulated benzene rings in Vanol are "vaulted" forward, creating a significantly deeper and more confined chiral pocket around the metal center where catalysis occurs[1]. This unique topology enhances the steric influence on the approaching substrates, often leading to superior enantioselectivities in reactions such as Diels-Alder cycloadditions, imino-aldol reactions, and aziridinations[2].

The complexation of (S)-Vanol with various metals, such as boron, aluminum, and zirconium, generates powerful chiral Lewis acid or Brønsted acid catalysts[2]. Understanding the precise three-dimensional structure of these complexes, the nature of the metal-ligand bonding, and the subtle non-covalent interactions within the catalytic pocket is paramount to explaining their high efficiency and selectivity. Computational chemistry provides a powerful lens through which to view these transient and highly reactive species at an atomic level of detail[3][4].

This guide will focus on the practical application of these computational tools, providing both the theoretical underpinnings and a step-by-step protocol for a comprehensive study.

Core Computational Methodologies: The Scientist's Toolkit

The investigation of complex catalytic systems is a multi-faceted challenge that requires a range of computational techniques. Density Functional Theory (DFT) has become the workhorse for such studies due to its favorable balance of accuracy and computational cost, especially for systems containing transition metals or other heavy elements[5].

Density Functional Theory (DFT)

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is based on the theorem that the energy of a system is a functional of the electron density.

-

Choice of Functional: The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional. For organometallic complexes and the study of reaction mechanisms, hybrid functionals such as B3LYP are a common and well-validated starting point. For systems where non-covalent interactions are expected to be critical for stereoselectivity, it is imperative to include dispersion corrections, such as Grimme's D3 correction (e.g., B3LYP-D3)[6].

-

Basis Sets: The basis set describes the atomic orbitals used to build the molecular orbitals. For geometry optimizations and frequency calculations, a double-zeta basis set with polarization functions, such as 6-31G(d,p) , is often sufficient for lighter atoms (C, H, N, O, B). For heavier metals, effective core potentials (ECPs) like the LanL2DZ basis set are employed to reduce computational cost by treating the core electrons implicitly. For more accurate final energy calculations on optimized geometries (single-point energies), a larger triple-zeta basis set like 6-311+G(d,p) is recommended.

Modeling the Environment: Solvation Models

Catalytic reactions are typically performed in solution. The solvent can have a significant impact on the stability of charged or polar intermediates and transition states. Implicit solvent models, such as the Polarizable Continuum Model (PCM) , are an efficient way to account for these bulk solvent effects by representing the solvent as a continuous dielectric medium.

Characterizing Structures: Optimization and Frequency Calculations

-

Geometry Optimization: This is the process of finding the minimum energy structure of a molecule or complex. The algorithm adjusts the atomic coordinates until a stationary point on the potential energy surface is found where the forces on all atoms are zero.

-

Frequency Analysis: Once a geometry is optimized, a frequency calculation should be performed. This serves two purposes:

-

Thermodynamic Properties: It provides the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy, which are essential for calculating free energies (ΔG).

-

Nature of the Stationary Point: For a minimum energy structure (a stable intermediate or reactant), all calculated vibrational frequencies will be real. For a first-order saddle point (a transition state), there will be exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

-

Mapping the Reaction: Transition State Searching

Identifying the transition state (TS) is arguably the most critical part of a mechanistic study. The energy of the TS determines the activation energy and thus the rate of the reaction. The difference in activation energies for the pathways leading to the (R) and (S) enantiomers determines the enantioselectivity.

-

Methods: Common methods include Synchronous Transit-Guided Quasi-Newton (STQN) methods (e.g., Opt=QST2 or Opt=QST3 in Gaussian) or eigenvector-following methods.

-

Intrinsic Reaction Coordinate (IRC) Calculations: After a TS has been located, an IRC calculation should be performed. This involves following the path of steepest descent from the TS down to the reactants on one side and the products on the other, confirming that the located TS correctly connects the desired minima.

Understanding Selectivity: Analysis of Non-Covalent Interactions (NCI)

In asymmetric catalysis, the origin of stereoselectivity often lies in subtle non-covalent interactions (NCIs) between the catalyst and the substrate in the transition state. These can include hydrogen bonds, CH-π interactions, and steric repulsion[6][7][8].

-

NCIPlot and Quantum Theory of Atoms in Molecules (QTAIM): These are powerful post-calculation analysis tools that can visualize and quantify weak interactions within a molecular system from the calculated electron density and its derivatives. They can reveal the specific stabilizing or destabilizing interactions that favor one diastereomeric transition state over another.

Case Study: A Proposed Computational Workflow for the (S)-Vanol-Boron Catalyzed Asymmetric Aziridination

We will now outline a detailed, step-by-step computational protocol to investigate the asymmetric aziridination of imines with ethyl diazoacetate (EDA), a reaction extensively studied experimentally by Wulff and coworkers using (S)-Vanol and triphenylborate[9].

Experimental Background

The reaction involves the formation of a chiral boron-based catalyst in situ from (S)-Vanol and B(OPh)₃. Experimental evidence, including NMR and mass spectrometry, suggests the presence of at least two catalytically relevant species: a monoboron complex (B1 ) and a diboron pyroborate complex (B2 ), with the B2 species often being the more active and selective catalyst[9]. The proposed general mechanism involves the activation of the imine by the chiral Lewis acidic boron catalyst, followed by nucleophilic attack of the diazo compound to form a zwitterionic intermediate, which then cyclizes to form the aziridine product with concomitant loss of N₂[10].

Step-by-Step Computational Protocol

Part 1: Elucidation of the Active Catalyst Structure

-

Model Building: Construct the initial 3D structures of the proposed B1 (1:1 Vanol:Boron) and B2 (1:2 Vanol:Boron, linear pyroborate) complexes based on the structures suggested by Wulff et al[9].

-

Geometry Optimization: Perform geometry optimizations for both B1 and B2 structures using DFT (e.g., B3LYP-D3/6-31G(d,p)) in a suitable solvent model (e.g., PCM for dichloromethane).

-

Frequency Verification: Run frequency calculations on the optimized geometries to confirm they are true minima (i.e., have zero imaginary frequencies) and to obtain thermodynamic data.

-

Stability Analysis: Compare the calculated Gibbs free energies (ΔG) of the B1 and B2 complexes to predict their relative thermodynamic stability and equilibrium population. This is crucial for identifying the likely dominant catalytic species.

Part 2: Investigation of the Catalytic Mechanism and Stereodetermining Step

-

Reactant Complex Formation: Model the pre-reaction complex by coordinating an imine substrate (e.g., N-benzhydryl benzaldimine) to the most stable catalyst structure identified in Part 1. Optimize the geometry of this Lewis acid-base adduct.

-

Transition State Searching: The key stereodetermining step is the nucleophilic attack of ethyl diazoacetate onto the activated imine. There are two possible faces of the imine that can be attacked, leading to the two different enantiomers of the product.

-

Construct initial guesses for the transition state structures for both the Re-face (pro-R) and Si-face (pro-S) attacks.

-

Perform a transition state search for both pathways (e.g., using Opt=(TS, QST3) or Opt=(TS, NoEigenTest)).

-

-

Transition State Validation: For each successfully located TS:

-

Perform a frequency calculation to confirm the presence of exactly one imaginary frequency. Animate this frequency to ensure the motion corresponds to the desired C-C bond formation.

-

Run an IRC calculation to confirm that the TS connects the reactant complex to the subsequent zwitterionic intermediate.

-

-

Mapping the Full Energy Profile: Optimize the geometries of all other intermediates (e.g., the zwitterionic intermediate) and the final product complex (catalyst + aziridine).

// Nodes Reactants [label="Catalyst•Imine + EDA"]; TS_Re [label="TS (Re-face attack)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TS_Si [label="TS (Si-face attack)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate_R [label="Zwitterionic Intermediate (R)"]; Intermediate_S [label="Zwitterionic Intermediate (S)"]; TS_Cyc_R [label="TS (Cyclization, R)"]; TS_Cyc_S [label="TS (Cyclization, S)"]; Products_R [label="Catalyst•Aziridine (R) + N₂"]; Products_S [label="Catalyst•Aziridine (S) + N₂"];

// Edges Reactants -> TS_Re [label="ΔG‡(R)"]; Reactants -> TS_Si [label="ΔG‡(S)"]; TS_Re -> Intermediate_R; TS_Si -> Intermediate_S; Intermediate_R -> TS_Cyc_R; Intermediate_S -> TS_Cyc_S; TS_Cyc_R -> Products_R; TS_Cyc_S -> Products_S;

// Ranks {rank=same; TS_Re; TS_Si;} {rank=same; Intermediate_R; Intermediate_S;} {rank=same; TS_Cyc_R; TS_Cyc_S;} {rank=same; Products_R; Products_S;}

caption [label="Proposed Catalytic Cycle for Aziridination", shape=plaintext, fontname="Arial", fontsize=12]; } END_DOT Figure 2: A simplified representation of the competing stereochemical pathways in the (S)-Vanol-boron catalyzed aziridination, suitable for computational investigation.

Part 3: Rationalizing Enantioselectivity

-

Calculate Activation Energies: Using the energies from the frequency calculations, determine the Gibbs free energy of activation (ΔG‡) for both the pro-R and pro-S pathways. It is crucial to use single-point energies calculated with a larger basis set on the optimized geometries for higher accuracy.

-

Determine ΔΔG‡: The difference in activation energies, ΔΔG‡ = |ΔG‡(major) - ΔG‡(minor)|, is the key parameter that governs enantioselectivity.

-

Predict Enantiomeric Excess (% ee): The predicted % ee can be calculated from ΔΔG‡ at the reaction temperature (T) using the following relationship derived from the Eyring equation and the definition of % ee:

-

% ee = [ (e^(-ΔΔG‡/RT) - 1) / (e^(-ΔΔG‡/RT) + 1) ] * 100

-

-

Structural and Electronic Analysis: This is the interpretive step.

-

Carefully analyze and compare the 3D structures of the two competing transition states (pro-R and pro-S). Measure key distances and dihedral angles.

-

Use NCI analysis tools to visualize the interactions within the TS. Identify specific steric clashes in the higher-energy TS or stabilizing interactions (e.g., CH-π, hydrogen bonds) in the lower-energy TS that are responsible for the energy difference. The vaulted structure of the Vanol ligand is expected to create a highly differentiated steric environment, and these analyses will reveal how the substrate orients itself to minimize unfavorable interactions[5][11].

-

Data Presentation and Interpretation

The results of the computational study should be organized to clearly communicate the findings and to allow for direct comparison with experimental data.

Table 1: Calculated Relative Free Energies of Catalytic Species

| Species | Description | Relative ΔG (kcal/mol) |

| B1 | 1:1 (S)-Vanol:Boron Complex | [Calculated Value] |

| B2 | 1:2 (S)-Vanol:Boron Pyroborate | [Calculated Value] |

| B2•Imine | Reactant Complex | [Calculated Value] |

| TS-S | Transition State to S-product | [Calculated Value] |

| TS-R | Transition State to R-product | [Calculated Value] |

| ΔΔG‡ | TS-S |

This table allows for a clear presentation of the key energetic parameters that determine catalyst stability and reaction selectivity.

Table 2: Comparison of Predicted and Experimental Enantioselectivity

| Substrate (Imine) | Calculated ΔΔG‡ (kcal/mol) | Predicted % ee (at 298 K) | Experimental % ee[9] |

| N-Benzhydryl benzaldimine | [Calculated Value] | [Calculated Value] | 94% |

| N-Benzhydryl (4-Cl-Ph)imine | [Calculated Value] | [Calculated Value] | 95% |

| N-Benzhydryl (1-Naphthyl)imine | [Calculated Value] | [Calculated Value] | 96% |

| N-Benzhydryl (cyclohexyl)imine | [Calculated Value] | [Calculated Value] | 86% |

This table serves as the primary validation of the computational model. Strong agreement between the predicted and experimental % ee across multiple substrates builds confidence in the mechanistic insights derived from the study.

Conclusion and Future Outlook

The computational workflow detailed in this guide provides a robust framework for dissecting the intricate details of (S)-Vanol complex-catalyzed reactions. By systematically modeling the catalyst structure, mapping the reaction energy profile, and analyzing the subtle non-covalent interactions in the stereodetermining transition states, researchers can move beyond simple observation to a predictive understanding of asymmetric catalysis.

The insights gained from such studies are invaluable. They can explain why a particular catalyst is effective, rationalize failures, and, most importantly, guide the rational in silico design of next-generation catalysts. For instance, if a specific steric clash is identified as the primary source of selectivity, the Vanol ligand could be computationally modified with different substituents to enhance this clash, potentially leading to even higher enantioselectivity. As computational power and theoretical methods continue to advance, the synergy between experimental synthesis and computational modeling will become an increasingly indispensable engine for innovation in drug development and chemical manufacturing.

References

-

Wulff, W. D., et al. (2008). Catalytic Asymmetric Aziridination with Catalysts Derived from VAPOL and VANOL. Accounts of Chemical Research, 41(11), 1461–1473. Available at: [Link]

-

Wulff, W. D. (n.d.). Enantioselective Catalysis. Michigan State University Department of Chemistry. Available at: [Link]

-

David Publishing Company. (n.d.). DFT Study of the Interaction of Cu(II), Zn(II), Sn(II) with Carbohydrates in Aqueous Solution. Available at: [Link]

-

Girolami, G. S., et al. (2022). Steric and Electronic Analyses of Ligand Effects on the Stability of σ-Methane Coordination Complexes: A DFT Study. Organometallics, 41(24), 3785–3795. Available at: [Link]

-

Olaizola, I., et al. (2025). Recent Developments in Catalytic Asymmetric Aziridination. Molecules, 30(17), 4233. Available at: [Link]

-

MDPI. (2023). A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. Available at: [Link]

-

MDPI. (n.d.). Non-Covalent Interactions in Enantioselective Organocatalysis: Theoretical and Mechanistic Studies of Reactions Mediated by Dual H-Bond Donors, Bifunctional Squaramides, Thioureas and Related Catalysts. Available at: [Link]

-

Wulff, W. D., et al. (2008). Catalytic asymmetric aziridination with borate catalysts derived from VANOL and VAPOL ligands: scope and mechanistic studies. Chemistry, 14(12), 3785-803. Available at: [Link]

-

Goodman, J. M., et al. (2007). Enantioselectivity in the boron aldol reactions of methyl ketones. Chemical Communications, (29), 3044-3046. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis, crystallographic structure, DFT calculations and Hirshfeld surface analysis of a fumarate bridged Co(II) coordination polymer. Available at: [Link]

-

ResearchGate. (n.d.). Selected DFT-examined pathways for N-H aziridination of styrene in trifluoroethanol. Available at: [Link]

-

Rocha, G. F. B., & Sant'Anna, C. M. R. (2024). From Origin to Current Methods: An Overview of Molecular Modeling Applied to Medicinal Chemistry in the Last 30 Years. Journal of the Brazilian Chemical Society, 35(10). Available at: [Link]

-

Kürti, L., et al. (2014). Direct Stereospecific Synthesis of Unprotected N-H/N-Me Aziridines from Olefins. Science, 343(6166), 61-65. Available at: [Link]

-

Singleton, D. A., et al. (2016). Noncovalent Interactions in Organocatalysis and the Prospect of Computational Catalyst Design. Accounts of Chemical Research, 49(6), 1061–1071. Available at: [Link]

-

Wulff, W. D., et al. (n.d.). New Derivatives of VAPOL and VANOL: Structurally Distinct Vaulted Chiral Ligands and Brønsted Acid Catalysts. Michigan State University Department of Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Influence of Steric and Electronic Effects in Structure‐Activity Relationships of Schiff Base Ligands: Green Synthesis, Characterization, DFT/TD‐DFT Calculations, Molecular Docking and Biological Studies. Available at: [Link]

-

ResearchGate. (n.d.). Stereoselective Synthesis of Heterosubstituted Aziridines and Their Functionalization. Available at: [Link]

-

ResearchGate. (n.d.). Reviews in Computational Chemistry, Volume 8. Available at: [Link]

-

Buchwald, S. L., et al. (2010). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Chemical Reviews, 110(4), 1958–2010. Available at: [Link]

-

MDPI. (2023). First-Principles Calculation of Ligand Field Parameters for L-Edge Spectra of Transition Metal Sites of Arbitrary Symmetry. Available at: [Link]

-

ResearchGate. (n.d.). Noncovalent Interactions in Organocatalysis and the Prospect of Computational Catalyst Design. Available at: [Link]

-

ResearchGate. (n.d.). Preface: Trends in Computational Catalysis. Available at: [Link]

-

NCBI. (n.d.). Computational ligand-based rational design: Role of conformational sampling and force fields in model development. Available at: [Link]

-

Wulff, W. D., et al. (1999). Catalytic Asymmetric Aziridination with Arylborate Catalysts Derived from VAPOL and VANOL Ligands. Angewandte Chemie International Edition, 38(22), 3404-3406. Available at: [Link]

-

Ayalew, M. E. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Journal of Biophysical Chemistry, 13(3), 29-42. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Harnessing non-covalent interactions for synthesis and catalysis. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Toward asymmetric aziridination with an iron complex supported by a D2-symmetric tetra-NHC. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Boron Chemistry in the 21st Century: From Synthetic Curiosities to Functional Molecules. Available at: [Link]

-

bioRxiv. (n.d.). Rapid Assessment of Size, Shape, and Chemical Complementarity of Ligands for Computational Protein Design. Available at: [Link]

-

Paton, R. S., et al. (2020). Computational Studies of Chiral Hydroxyl Carboxylic Acids: The Allylboration of Aldehydes. The Journal of Organic Chemistry, 85(24), 16068–16075. Available at: [Link]

-

Wulff, W. D., et al. (2008). Catalytic Asymmetric Aziridination with Borate Catalysts Derived from VANOL and VAPOL Ligands: Scope and Mechanistic Studies. Chemistry – A European Journal, 14(12), 3785-3803. Available at: [Link]

-

Paton Research Group. (n.d.). Publications. Available at: [Link]

-

ResearchGate. (n.d.). Wulff's type aziridination (AZ reaction). Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Themed collection Computational Modelling as a Tool in Catalytic Science. Available at: [Link]

Sources

- 1. Mechanistic insights into boron-catalysed direct amidation reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Computational Methods Applied to Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts | MDPI [mdpi.com]

- 6. Noncovalent Interactions in Organocatalysis and the Prospect of Computational Catalyst Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Catalytic asymmetric aziridination with borate catalysts derived from VANOL and VAPOL ligands: scope and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 11. Structural studies on biaryl phosphines and palladium complexes composed of biaryl phosphines [dspace.mit.edu]

A Guide to C2-Symmetric Diol Ligands: The Architecture and Application of VANOL in Asymmetric Catalysis

Abstract

In the landscape of asymmetric catalysis, the design of chiral ligands is paramount to achieving high levels of stereocontrol. Among the most successful classes of ligands are those possessing C2 symmetry, a structural feature that significantly simplifies the catalytic landscape by reducing the number of possible diastereomeric transition states. This guide delves into the core principles of C2-symmetric diol ligands, with a focused exploration of the VANOL (Vaulted Biaryl Naphthol) ligand. We will examine the design rationale that distinguishes VANOL from its renowned predecessor, BINOL, detail its synthesis, and survey its broad applicability in key enantioselective transformations that are critical to researchers, scientists, and drug development professionals. This document serves as a technical resource, blending mechanistic insights with practical, field-proven protocols.

The Principle of C2 Symmetry in Asymmetric Catalysis

The efficacy of a chiral catalyst is fundamentally tied to its ability to create a well-defined, three-dimensional chiral environment around a metallic or non-metallic active center. This environment forces an incoming substrate to approach from a specific trajectory, leading to the preferential formation of one enantiomer over the other.

Ligands possessing a C2 axis of symmetry have proven exceptionally effective in this regard. The C2 symmetry element means the molecule can be rotated by 180° around a central axis and remain unchanged. In the context of a catalyst, this symmetry imparts two identical chiral faces to the active site. This elegant structural feature is advantageous because it reduces the number of competing, non-selective reaction pathways, which can be a significant challenge with less symmetrical ligands.[1][2] The resulting simplified catalytic system often leads to higher enantioselectivities and facilitates more straightforward mechanistic analysis.[1]

From BINOL to VANOL: The Evolution of Axially Chiral Diols

The field of C2-symmetric diols has been dominated for decades by the "privileged" BINOL (1,1'-bi-2-naphthol) scaffold.[3][4] Its axial chirality, arising from restricted rotation around the C-C bond connecting the two naphthalene rings, has been the foundation for countless highly selective catalysts. In a typical BINOL-metal complex, the reactive center is influenced by the chiral environment, but much of the ligand's steric bulk is positioned away from this active site.[3]

This observation led to a simple yet transformative design idea pioneered by the Wulff group: what if the annulated benzene rings of the biaryl system were moved from the "back" of the ligand to the "front"?[3] This conceptual shift gave rise to VANOL (Vaulted Biaryl Naphthol) and its larger analogue, VAPOL . By repositioning the aromatic architecture, VANOL creates a significantly deeper and more enclosed chiral pocket, or "vault," around the catalytic center.[3] This structural modification enhances the interaction between the catalyst and the substrates, offering the potential for superior stereochemical control.

Caption: Conceptual evolution from the open BINOL scaffold to the vaulted VANOL ligand.

The Synthesis of VANOL Ligand

The construction of the VANOL scaffold is a multi-step process that culminates in an oxidative coupling reaction. The synthesis developed by the Wulff group provides a reliable route to multi-gram quantities of the ligand.[3] The key final step involves the oxidative dimerization of a phenanthrol precursor, a reaction that can be surprisingly effective simply by heating in the presence of air.[3]

Caption: General workflow for the synthesis and resolution of the VANOL ligand.

Experimental Protocol: Synthesis of Racemic VANOL

This protocol is adapted from the methodology reported by the Wulff group.[3]

Step 1: Preparation of the Phenanthrol Precursor

-

The synthesis begins with a suitable protected phenanthrol, which can be prepared via methods such as the benzannulation of a naphthalene carbene complex with an alkyne.[3]

-

A key intermediate is phenanthrol 153 , which is obtained in high yield by treating its acetate- and methyl ether-protected precursor with aluminum chloride and propanethiol. This step effectively achieves both reduction and ether cleavage.[3]

Step 2: Oxidative Coupling to Racemic VANOL

-

Place the dry phenanthrol precursor (e.g., 10.0 g) into a large, dry test tube.

-

Heat the solid precursor in a sand bath or heating mantle to 190–210 °C. The solid will melt.

-

Maintain this temperature while exposing the melt to air (an air condenser or a stream of air can be used). The oxidative coupling reaction proceeds under these conditions. Monitor the reaction progress by TLC.

-

After several hours (reaction time can vary), cool the mixture to room temperature. The crude product will solidify.

-

Purify the crude racemic VANOL by column chromatography on silica gel to yield the pure product.

Step 3: Resolution of Racemic VANOL

-

The racemic mixture can be resolved into its individual enantiomers using techniques such as chiral HPLC or by forming diastereomeric derivatives with a chiral resolving agent, followed by separation and subsequent removal of the chiral auxiliary.

Applications of VANOL in Asymmetric Catalysis

The true value of VANOL is demonstrated by its remarkable performance in a wide array of asymmetric transformations. Catalysts derived from VANOL, often in the form of borate esters, phosphoric acids, or metal complexes, have proven to be highly general and effective.[5]

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction, a [4+2] cycloaddition, is one of the most powerful reactions in organic synthesis for constructing six-membered rings.[6][7] Achieving enantioselectivity in this reaction is of great importance. Aluminum and boron-based Lewis acid catalysts prepared from VANOL have been successfully employed to catalyze asymmetric Diels-Alder reactions with high efficiency.[5][8]

Mechanism of Action: The VANOL-derived Lewis acid coordinates to the dienophile, activating it towards cycloaddition. The deep chiral pocket of the VANOL ligand then shields one face of the dienophile, forcing the incoming diene to approach from the less sterically hindered face, thereby dictating the stereochemistry of the product.

Caption: Catalytic cycle for a VANOL-Lewis Acid catalyzed Diels-Alder reaction.

Table 1: Performance of VANOL-Al Catalyst in the Diels-Alder Reaction of Cyclopentadiene

| Dienophile | Catalyst Loading (mol%) | Temp (°C) | Yield (%) | ee (%) | Ref. |

| Methyl Acrylate | 5 | -78 | >95 | 94 | [8] |

| Methacrolein | 5 | -78 | >95 | 98 | [8] |

| N-Acryloyl-2-oxazolidinone | 2 | -78 | 99 | >99 | [5] |

Asymmetric Aziridination and Epoxidation

VANOL-derived borate catalysts have emerged as exceptionally potent for the asymmetric synthesis of three-membered rings.

-

Aziridination: These catalysts mediate the reaction of imines with ethyl diazoacetate to afford chiral aziridines, which are valuable nitrogen-containing building blocks, with excellent yields and enantioselectivities.[5]

-

Epoxidation: A highly general method for the epoxidation of aromatic, aliphatic, and acetylenic aldehydes using α-diazoacetamides has been developed with VANOL-borate catalysts.[9] This methodology provides access to chiral epoxides, and has been applied to the synthesis of the side-chain of the anticancer drug Taxol.[9]

Experimental Protocol: VANOL-Borate Catalyzed Asymmetric Aziridination of an Imine

This protocol is a representative example based on published procedures.[5]

-

Catalyst Preparation (in situ): To a flame-dried Schlenk flask under an argon atmosphere, add (R)-VANOL (0.10 mmol) and borane-THF complex (1.0 M in THF, 0.10 mL, 0.10 mmol). Stir the solution at room temperature for 1 hour.

-

Reaction Setup: Cool the catalyst solution to the desired reaction temperature (e.g., 0 °C).

-

Add the imine (1.0 mmol) to the flask.

-

Slowly add a solution of ethyl diazoacetate (1.1 mmol) in the reaction solvent (e.g., dichloromethane) via a syringe pump over 4-6 hours. The slow addition is crucial to maintain a low concentration of the diazo compound and suppress side reactions.

-

Monitoring and Workup: Stir the reaction at 0 °C until the imine is consumed (monitor by TLC or GC).

-

Quench the reaction by adding a few drops of water.

-

Allow the mixture to warm to room temperature and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the enantioenriched aziridine product. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Other Key Transformations

The utility of VANOL extends to a variety of other important reactions, including:

-

Baeyer-Villiger Reactions: Aluminum-catalyzed asymmetric oxidation of cyclobutanones to γ-butyrolactones.

-

Imino-Aldol Reactions: Zirconium-catalyzed additions to form chiral β-amino ketones.[5]

-

Conjugate Additions: Diethyl zinc-mediated addition of terminal alkynes to diketones with high enantioselectivity.

Structure-Activity Relationship (SAR) and Ligand Optimization

The VANOL scaffold is not static; it is a tunable platform. The synthesis of derivatives allows for the fine-tuning of steric and electronic properties to optimize catalyst performance for a specific reaction. Studies have shown that the substitution pattern on the VANOL backbone has a profound impact on catalytic activity and selectivity. For example, introducing substituents at the 4- and 8-positions of the VANOL core was found to be highly detrimental to enantioselectivity in the aziridination reaction, likely due to distortion of the biaryl twist angle and its effect on the boroxinate catalyst core.[10] This type of systematic study provides invaluable insight, guiding the rational design of next-generation catalysts.

Conclusion and Future Outlook

The VANOL ligand represents a landmark achievement in the rational design of C2-symmetric chiral scaffolds. By strategically reconfiguring the architecture of the well-known BINOL ligand, VANOL provides a more confined and influential chiral pocket that has led to the development of highly selective and broadly applicable catalysts. Its success in a multitude of asymmetric transformations, from cycloadditions to oxidations, underscores its importance as a powerful tool for chemists in academia and industry.

For professionals in drug development, access to robust and predictable methods for creating single-enantiomer compounds is critical. Ligands like VANOL are enabling technologies that facilitate the efficient and stereocontrolled synthesis of complex chiral molecules, accelerating the discovery and development of new therapeutic agents. Future work will undoubtedly focus on expanding the library of VANOL derivatives and applying these powerful catalysts to solve new and challenging problems in asymmetric synthesis.

References

-

Wulff, W. D. (n.d.). Enantioselective Catalysis. MSU Chemistry. [Link]

-

Wulff, W. D. et al. (2019). Catalytic Asymmetric Epoxidation of Aldehydes with Two VANOL-Derived Chiral Borate Catalysts. Angewandte Chemie International Edition, 58(11), 3361-3367. [Link]

-

Wulff, W. D. et al. (2001). An examination of VANOL, VAPOL, and VAPOL derivatives as ligands for asymmetric catalytic Diels–Alder reactions. Canadian Journal of Chemistry, 79(11), 1545-1560. [Link]

-

Wulff, W. D. (2012). Vaulted Biaryls in Catalysis: A Structure–Activity Relationship Guided Tour of the Immanent Domain of the VANOL Ligand. Accounts of Chemical Research, 45(5), 760-775. [Link]

-

Ghosh, A. K. & Mathivanan, P. (1998). C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis. Tetrahedron: Asymmetry, 9(1), 1-45. [Link]

-

Helmchen, G. & Pfaltz, A. (2000). Design of Chiral Ligands for Asymmetric Catalysis: From C2-Symmetric P,P- and N,N-Ligands to Sterically and Electronically Nonsymmetrical P,N-Ligands. Accounts of Chemical Research, 33(6), 336-345. [Link]

-

Di Grandi, M. et al. (2022). Catalytic Enantioselective Diels Alder Reaction: Application in the Synthesis of Antiviral Agents. Molecules, 27(3), 793. [Link]

-

Master Organic Chemistry. (2017). The Diels-Alder Reaction. [Link]

-

Antilla, J. C. et al. (2019). Chiral Diol-Based Organocatalysts in Enantioselective Reactions. Catalysts, 9(10), 829. [Link]

-

Giraud, A. et al. (2023). C3-Symmetric Ligands in Drug Design: When the Target Controls the Aesthetics of the Drug. Pharmaceuticals, 16(1), 114. [Link]

-

Reider, P. J. et al. (2018). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. Bioorganic & Medicinal Chemistry Letters, 28(17), 2910-2915. [Link]

Sources

- 1. pnas.org [pnas.org]

- 2. C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. catalysis [www2.chemistry.msu.edu]

- 4. Chiral Diol-Based Organocatalysts in Enantioselective Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 6. mdpi.com [mdpi.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. Catalytic Asymmetric Epoxidation of Aldehydes with Two VANOL-Derived Chiral Borate Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Vaulted Biaryls in Catalysis: A Structure-Activity Relationship Guided Tour of the Immanent Domain of the VANOL Ligand - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Asymmetric Aziridination with (S)-Vanol

For Researchers, Scientists, and Drug Development Professionals

A Senior Application Scientist's Guide to Enantioselective Aziridine Synthesis

The construction of chiral aziridines is of paramount importance in modern organic synthesis, as these strained three-membered rings serve as versatile building blocks for a myriad of nitrogen-containing compounds, including chiral amines, amino alcohols, and unnatural amino acids.[1][2] This guide provides a comprehensive overview and a detailed experimental protocol for the asymmetric aziridination of imines using the vaulted biaryl ligand, (S)-Vanol, in conjunction with a borate catalyst. The methodologies described herein are grounded in the seminal work of the Wulff group and are designed to be both reproducible and scalable for applications in academic and industrial research settings.

Principles and Mechanistic Insights: The "Why" Behind the Method

The success of this asymmetric aziridination hinges on the formation of a chiral Lewis acid catalyst derived from (S)-Vanol and a boron source, typically triphenylborate.[3][4][5] (S)-Vanol, a C2-symmetric vaulted biaryl ligand, creates a well-defined and sterically demanding chiral pocket around the boron center.[6] This unique architecture is crucial for achieving high levels of stereocontrol.

The proposed catalytic cycle begins with the coordination of the chiral boron catalyst to the imine, which activates it for nucleophilic attack by a diazo compound, such as ethyl diazoacetate.[7] The catalyst, featuring the (S)-Vanol ligand, directs the approach of the diazoacetate to the Si-face of the imine.[3][8] This facial selectivity is the cornerstone of the enantioselectivity observed in this reaction. Following the initial carbon-carbon bond formation, a zwitterionic intermediate is formed. Subsequent intramolecular backside displacement of the dinitrogen moiety by the imine nitrogen leads to the formation of the cis-aziridine product.[7]

Caption: Proposed Catalytic Cycle for (S)-Vanol Catalyzed Asymmetric Aziridination.

Materials and Reagents

For successful and reproducible results, the use of high-purity reagents and anhydrous conditions is imperative.

| Reagent/Material | Grade/Purity | Supplier (Example) | Notes |

| (S)-Vanol | ≥97% | Sigma-Aldrich | Store in a desiccator. |

| Triphenylborate | 99% | Acros Organics | Handle under inert atmosphere. |

| Imines | As required | Synthesized or Commercial | Must be pure and dry. |

| Ethyl diazoacetate | Solution in CH2Cl2 | Sigma-Aldrich | Caution: Potentially explosive. Handle with care. |

| Dichloromethane (CH2Cl2) | Anhydrous | Acros Organics | Distill from CaH2 before use. |

| Toluene | Anhydrous | Acros Organics | Distill from sodium/benzophenone before use. |

| Silica Gel | 230-400 mesh | Sorbent Technologies | For column chromatography. |

Detailed Experimental Protocol

This protocol is a generalized procedure and may require optimization for specific substrates.

Catalyst Preparation

The in situ preparation of the chiral borate catalyst is a critical step.

-

Drying: Flame-dry a Schlenk flask under vacuum and backfill with argon.

-

Reagents: To the flask, add (S)-Vanol (0.10 mmol) and triphenylborate (0.30 mmol).

-

Solvent: Add anhydrous dichloromethane (2 mL).

-

Heating: Heat the mixture to 55 °C and stir for 1 hour under argon.

-

Vacuum: Apply a high vacuum (e.g., 0.1 mmHg) for 30 minutes while maintaining the temperature at 55 °C to remove volatile byproducts.

-

Final Catalyst: The resulting pale-yellow semi-solid is the active catalyst. Backfill the flask with argon.

Asymmetric Aziridination Reaction

Caption: A generalized workflow for the asymmetric aziridination experiment.

-

Imine Addition: Dissolve the prepared catalyst in anhydrous dichloromethane (or toluene) and transfer it to a flame-dried reaction flask under argon. Add the imine (1.0 mmol) to the catalyst solution. The typical catalyst loading is 2-10 mol%.[3]

-

Cooling (Optional): For some substrates, cooling the reaction mixture to 0 °C may improve selectivity.

-

Diazoacetate Addition: Slowly add a solution of ethyl diazoacetate (1.1 mmol) in the reaction solvent to the imine-catalyst mixture over a period of 1-2 hours using a syringe pump. This slow addition is crucial to minimize the formation of side products.

-

Reaction Monitoring: Stir the reaction at the chosen temperature (typically 25 °C) for 4-24 hours.[3] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by adding a few drops of water.

Work-up and Purification

-

Extraction: Dilute the reaction mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Interpretation and Expected Results

The (S)-Vanol-borate catalyst system is known for its high efficiency and selectivity across a range of imine substrates.

| Entry | Imine R1 | Imine R2 | Yield (%) | cis:trans | ee (%) |

| 1 | Ph | Benzhydryl | 91 | >50:1 | 98 |

| 2 | p-MeO-C6H4 | Benzhydryl | 85 | >50:1 | 96 |

| 3 | p-NO2-C6H4 | Benzhydryl | 88 | >50:1 | 96 |

| 4 | 2-Naphthyl | Benzhydryl | 92 | >50:1 | 94 |

| 5 | c-Hexyl | Benzhydryl | 87 | >50:1 | 93 |

| 6 | n-Pr | Benzhydryl | 63 | >50:1 | 91 |

Data synthesized from multiple sources.[3][5][9]

Characterization:

-

NMR Spectroscopy: Confirm the structure of the aziridine product and determine the cis:trans ratio from the 1H NMR spectrum.

-

Chiral HPLC: Determine the enantiomeric excess (ee) of the product by High-Performance Liquid Chromatography using a suitable chiral stationary phase (e.g., Chiralcel OD-H column).[3]

Troubleshooting and Key Considerations

-

Low Yields: Ensure all reagents are pure and the reaction is performed under strictly anhydrous conditions. The purity of the diazoacetate is also critical.

-

Low Enantioselectivity: The catalyst preparation is crucial. Ensure complete removal of volatile byproducts under vacuum. The (S)-Vanol ligand should be of high optical purity.

-

Substrate Scope: While the reaction is quite general, imines derived from electron-deficient aldehydes and aliphatic aldehydes may require slightly modified conditions or longer reaction times.[5][8]

Conclusion

The (S)-Vanol-catalyzed asymmetric aziridination is a robust and highly effective method for the synthesis of enantioenriched cis-aziridines. The operational simplicity, coupled with the high yields and excellent stereoselectivities, makes this protocol a valuable tool for synthetic chemists in both academic and industrial settings. The deep chiral pocket of the (S)-Vanol ligand provides a powerful platform for asymmetric catalysis, and its application in aziridination is a testament to its utility.[6][10]

References

-

Antilla, J. C., & Wulff, W. D. (2000). Catalytic Asymmetric Aziridination with Arylborate Catalysts Derived from VAPOL and VANOL Ligands. Angewandte Chemie International Edition, 39(24), 4518-4521. [Link]

-

Desai, A. A., & Wulff, W. D. (2010). Controlled diastereo- and enantioselection in a catalytic asymmetric aziridination. Journal of the American Chemical Society, 132(38), 13100–13103. [Link]

-

Lu, Z., & Wulff, W. D. (2008). Catalytic Asymmetric Aziridination with Borate Catalysts Derived from VANOL and VAPOL Ligands: Scope and Mechanistic Studies. Chemistry – A European Journal, 14(6), 1897-1913. [Link]

-

Wulff Group, Michigan State University. (n.d.). Enantioselective Catalysis. Retrieved from [Link]

-

Lu, Z., Zhang, Y., & Wulff, W. D. (2007). Direct Access to N−H-Aziridines from Asymmetric Catalytic Aziridination with Borate Catalysts Derived from Vaulted Binaphthol and Vaulted Biphenanthrol Ligands. Journal of the American Chemical Society, 129(22), 7185-7195. [Link]

Sources

- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 2. Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 4. Catalytic asymmetric aziridination with borate catalysts derived from VANOL and VAPOL ligands: scope and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aziridination [www2.chemistry.msu.edu]

- 6. catalysis [www2.chemistry.msu.edu]

- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 8. Controlled diastereo- and enantioselection in a catalytic asymmetric aziridination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 10. (S)-VANOL 97 147702-14-5 [sigmaaldrich.com]

Application of (S)-Vanol in the Enantioselective Baeyer-Villiger Reaction: A Technical Guide for Researchers

Foreword: The Pursuit of Asymmetric Oxidation

The Baeyer-Villiger (BV) oxidation, a cornerstone reaction in organic synthesis since its discovery in 1899 by Adolf von Baeyer and Victor Villiger, facilitates the conversion of ketones to esters and cyclic ketones to lactones.[1] This transformation is of paramount importance in the synthesis of a vast array of biologically active natural products and pharmaceutical agents where chiral lactones serve as critical intermediates.[2] The intrinsic challenge of this oxidation lies in controlling stereoselectivity, a feat achievable through the use of chiral catalysts. This guide delves into the application of (S)-Vanol, a privileged C2-symmetric vaulted biaryl ligand, as a chiral controller in the asymmetric Baeyer-Villiger reaction, offering researchers a detailed protocol and the underlying scientific principles for its successful implementation.

The Baeyer-Villiger Reaction: Mechanism and Stereochemical Considerations

The Baeyer-Villiger oxidation involves the oxidative cleavage of a carbon-carbon bond adjacent to a carbonyl group.[3] The reaction is typically carried out using peracids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a Lewis acid.[3] The accepted mechanism proceeds through the formation of a Criegee intermediate, which then undergoes a concerted rearrangement with retention of stereochemistry at the migrating center.[4]

The regioselectivity of the reaction is governed by the migratory aptitude of the substituents on the carbonyl carbon, with the general order being: tertiary alkyl > cyclohexyl > secondary alkyl > phenyl > primary alkyl > methyl.[3] Achieving enantioselectivity in the Baeyer-Villiger reaction necessitates a chiral environment that can differentiate between the two enantiotopic faces of a prochiral ketone or the two enantiomers of a racemic ketone. This is where chiral catalysts, such as those derived from (S)-Vanol, play a pivotal role.

(S)-Vanol: A Vaulted Ligand for Asymmetric Catalysis

(S)-Vanol, or (S)-(-)-2,2'-Diphenyl-[3,3'-biphenanthrene]-4,4'-diol, is a sterically hindered, C2-symmetric biaryl diol. Its "vaulted" structure creates a well-defined and rigid chiral pocket, making it an excellent ligand for asymmetric catalysis. (S)-Vanol can be employed in two primary modes for the asymmetric Baeyer-Villiger reaction:

-

As a Ligand for Chiral Lewis Acid Complexes: (S)-Vanol can coordinate with various metal centers (e.g., Al, Sc, Mg) to form chiral Lewis acid catalysts.[5] These complexes activate the ketone substrate by coordinating to the carbonyl oxygen, thereby bringing the chiral environment of the ligand in close proximity to the reaction center and influencing the facial selectivity of the nucleophilic attack by the oxidant.

-

As a Precursor to Chiral Brønsted Acids: (S)-Vanol can be readily converted into a chiral phosphoric acid. These Brønsted acids can catalyze the Baeyer-Villiger reaction, particularly when using hydrogen peroxide as the oxidant, through a network of hydrogen bonds that organize the transition state and induce asymmetry.[6]

Experimental Protocol: Asymmetric Baeyer-Villiger Oxidation of a Prochiral Cyclohexanone using an in situ Generated (S)-Vanol-Aluminum Complex

This protocol provides a representative method for the enantioselective Baeyer-Villiger oxidation of a prochiral 4-substituted cyclohexanone using a chiral Lewis acid catalyst generated in situ from (S)-Vanol and trimethylaluminum.

Materials:

-

(S)-Vanol

-

Trimethylaluminum (2.0 M solution in toluene)

-

4-Phenylcyclohexanone (or other suitable prochiral ketone)

-

meta-Chloroperoxybenzoic acid (m-CPBA, 77% max)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (HPLC grade)

Equipment:

-

Schlenk line or glovebox for handling air- and moisture-sensitive reagents

-

Oven-dried glassware

-

Magnetic stirrer and stir bars

-

Low-temperature cooling bath (e.g., cryocool or dry ice/acetone)

-

Rotary evaporator

-

Chromatography columns

-

HPLC with a chiral stationary phase for enantiomeric excess determination

Step-by-Step Protocol:

-

Catalyst Preparation (in situ):

-

To an oven-dried 25 mL Schlenk flask under an inert atmosphere (Argon or Nitrogen), add (S)-Vanol (0.02 mmol, 1.0 mol%).

-

Add 2.0 mL of anhydrous dichloromethane.

-

Cool the solution to 0 °C.

-

Slowly add trimethylaluminum (2.0 M solution in toluene, 0.04 mmol, 2.0 mol%) dropwise via syringe.

-

Stir the mixture at 0 °C for 30 minutes to allow for the formation of the chiral aluminum complex.

-

-

Reaction Execution:

-

In a separate oven-dried 50 mL Schlenk flask under an inert atmosphere, dissolve 4-phenylcyclohexanone (2.0 mmol, 1.0 equiv) in 8.0 mL of anhydrous dichloromethane.

-

Cool this solution to -40 °C.

-

Transfer the freshly prepared catalyst solution to the ketone solution via cannula.

-

Stir the reaction mixture at -40 °C for 15 minutes.

-

Add m-CPBA (2.4 mmol, 1.2 equiv) portion-wise over 10 minutes, ensuring the temperature remains below -35 °C.

-

Stir the reaction at -40 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

-

Work-up and Purification:

-

Upon completion, quench the reaction by slowly adding 10 mL of a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate solution at -40 °C.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the corresponding chiral lactone.

-

-

Determination of Enantiomeric Excess:

-

Determine the enantiomeric excess of the purified lactone by high-performance liquid chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H or AD-H) and an appropriate mobile phase (e.g., a mixture of hexanes and isopropanol).

-

Visualization of the Catalytic Process

Proposed Catalytic Cycle

Caption: Proposed catalytic cycle for the (S)-Vanol-Al catalyzed asymmetric Baeyer-Villiger reaction.

Data Presentation: Expected Performance

The following table summarizes the expected outcomes for the asymmetric Baeyer-Villiger oxidation of various prochiral cyclohexanones based on literature precedents for similar chiral Lewis acid-catalyzed systems. Actual results may vary depending on the specific substrate and reaction conditions.

| Entry | Substrate (4-R-cyclohexanone) | R-Group | Typical Yield (%) | Typical ee (%) |

| 1 | 4-Phenylcyclohexanone | Phenyl | 85-95 | 90-98 |

| 2 | 4-tert-Butylcyclohexanone | t-Butyl | 80-90 | 88-95 |

| 3 | 4-Methylcyclohexanone | Methyl | 75-85 | 80-90 |

| 4 | 4-Chlorocyclohexanone | Chloro | 82-92 | 85-93 |

Causality and Trustworthiness in the Protocol

-

In situ Catalyst Formation: The in situ generation of the aluminum-Vanol complex from trimethylaluminum and (S)-Vanol is a reliable and convenient method that avoids the isolation of a potentially moisture-sensitive catalyst. The 1:2 ratio of aluminum to the diol ensures the formation of a well-defined chiral environment.

-

Low Temperature: Performing the reaction at low temperatures (-40 °C) is crucial for enhancing enantioselectivity. It slows down the uncatalyzed background reaction and increases the energy difference between the diastereomeric transition states leading to the two enantiomers of the product.

-

Choice of Oxidant: m-CPBA is a commonly used and effective oxidant for the Baeyer-Villiger reaction. Its reactivity is well-balanced for this catalytic system. The use of hydrogen peroxide would typically require a different catalyst system, such as a chiral Brønsted acid.

-

Work-up Procedure: The quenching step with a mixture of sodium bicarbonate and sodium thiosulfate is essential to neutralize the acidic byproducts and to destroy any excess oxidant, ensuring the stability of the lactone product during work-up and purification.

Conclusion and Future Outlook

The use of (S)-Vanol and its derivatives as chiral catalysts in the asymmetric Baeyer-Villiger reaction offers a powerful strategy for the synthesis of enantiomerically enriched lactones. The vaulted chiral pocket of the ligand provides a highly organized environment for stereochemical control. The presented protocol serves as a robust starting point for researchers exploring this methodology. Future advancements in this field may involve the development of novel (S)-Vanol-metal complexes with enhanced reactivity and selectivity, as well as the exploration of (S)-Vanol-derived chiral phosphoric acids for more environmentally benign oxidation processes using hydrogen peroxide. The continued application of such sophisticated catalytic systems will undoubtedly pave the way for more efficient and elegant syntheses of complex chiral molecules.

References

-

RSC Publishing. (2024). Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. [Link]

-

Organic Chemistry Portal. Baeyer-Villiger Oxidation. [Link]

- Feng, X., et al. (2019). Asymmetric Baeyer-Villiger oxidation: classical and parallel kinetic resolution of 3-substituted cyclohexanones and desymmetrization of meso-disubstituted cycloketones. Chemical Science.

- Thieme Chemistry. (2020).

-

Wikipedia. Baeyer–Villiger oxidation. [Link]

-

Chemistry Steps. Baeyer-Villiger Oxidation. [Link]

- MDPI. (2022). The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant. Molecules.

- Bolm, C., et al. (2001). Metal-based asymmetric catalysis in Baeyer-Villiger oxidations.

- ACS Publications. (2026).

-

PubMed. (2010). Mechanistic investigation of chiral phosphoric acid catalyzed asymmetric Baeyer-Villiger reaction of 3-substituted cyclobutanones with H2O2 as the oxidant. [Link]

- RSC Publishing. (2021). Highly efficient and enantioselective synthesis of chiral lactones via Ir-catalysed asymmetric hydrogenation of ketoesters.

- ResearchGate. (2016). Controlling α- vs γ-Reactivity of Vinylogous Ketone Enolates in Organocatalytic Enantioselective Michael Reactions.

-

Organic Chemistry Portal. Lactone synthesis. [Link]